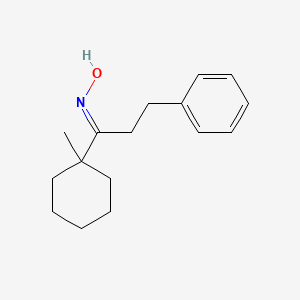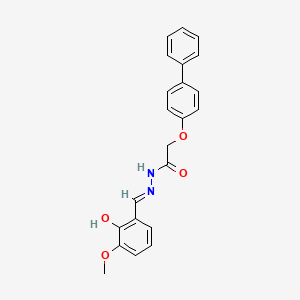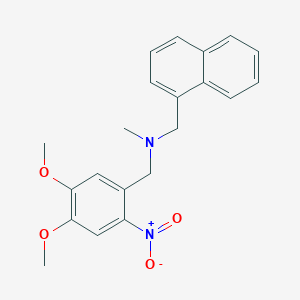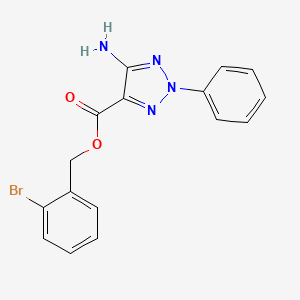![molecular formula C20H16ClNO2S B6037336 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B6037336.png)
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPTA is a member of the thioamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用机制
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to exhibit a range of other biochemical and physiological effects. For example, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response. Furthermore, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the growth of certain bacteria, making it a potential candidate for use as an antibacterial agent.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide. One area of interest is the development of new 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide and to identify potential drug targets for cancer treatment. Finally, there is a need for more research on the potential antibacterial properties of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide and its derivatives, as this could lead to the development of new antibacterial agents.
合成方法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide involves the reaction of 4-chlorobenzenethiol with 2-phenoxyphenylacetic acid in the presence of a suitable base. The resulting product, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide, is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
科学研究应用
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for use in cancer treatment.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S/c21-15-10-12-17(13-11-15)25-14-20(23)22-18-8-4-5-9-19(18)24-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYLQCMRAYWNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-isopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037253.png)


![2-allyl-5-{[(4-bromophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6037266.png)
![9-hydroxy-6-isopropyl-5-(4-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6037270.png)


![4-chloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B6037303.png)

![3,6-diamino-2-benzoyl-4-(2-methylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6037325.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6037348.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![4-tert-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037355.png)